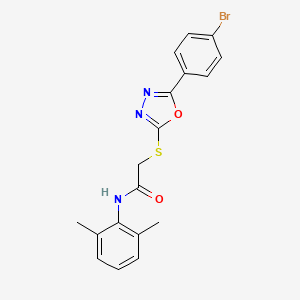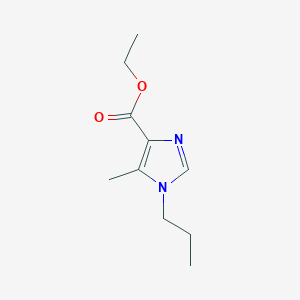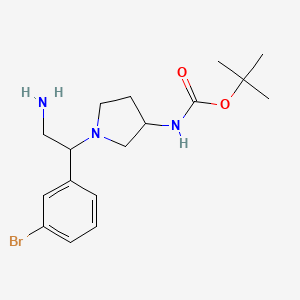![molecular formula C8H3N3O3 B11770802 6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
6-Nitrobenzo[d]isoxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitrobenzo[d]isoxazole-3-carbonitrile is a chemical compound with the molecular formula C8H3N3O3 and a molecular weight of 189.13 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzoisoxazole ring, which also contains a carbonitrile group (-CN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[d]isoxazole-3-carbonitrile typically involves the nitration of benzo[d]isoxazole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Benzo[d]isoxazole-3-carbonitrile is treated with a nitrating mixture of HNO3 and H2SO4.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitrobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 6-Aminobenzo[d]isoxazole-3-carbonitrile
Substitution: Various substituted benzo[d]isoxazole derivatives
Oxidation: Oxidized benzo[d]isoxazole derivatives
Aplicaciones Científicas De Investigación
6-Nitrobenzo[d]isoxazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Nitrobenzo[d]isoxazole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group can form interactions with nucleophilic sites in biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Aminobenzo[d]isoxazole-3-carbonitrile
- 6-Chlorobenzo[d]isoxazole-3-carbonitrile
- 6-Methylbenzo[d]isoxazole-3-carbonitrile
Uniqueness
6-Nitrobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group enhances its potential as a precursor for further chemical modifications and as a probe in biological studies.
Propiedades
Fórmula molecular |
C8H3N3O3 |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
6-nitro-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H |
Clave InChI |
CTXIXGPDLOZYBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















